molecular formula C11H10BF3N2O4 B15059459 4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide

Cat. No.: B15059459
M. Wt: 302.02 g/mol
InChI Key: DLIDRBHWXWJXDT-UHFFFAOYSA-N
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Description

4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide is a complex heterocyclic compound that contains boron, nitrogen, oxygen, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide typically involves multiple steps. One common approach is the reaction of a boronic acid derivative with a pyridine derivative under specific conditions. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce a partially hydrogenated compound .

Scientific Research Applications

4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C11H10BF3N2O4

Molecular Weight

302.02 g/mol

IUPAC Name

5-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C11H10BF3N2O4/c1-17-5-9(18)20-12(17,21-10(19)6-17)8-4-7(2-3-16-8)11(13,14)15/h2-4H,5-6H2,1H3

InChI Key

DLIDRBHWXWJXDT-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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